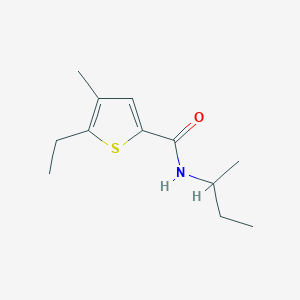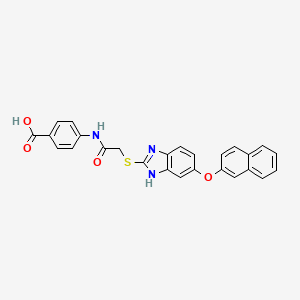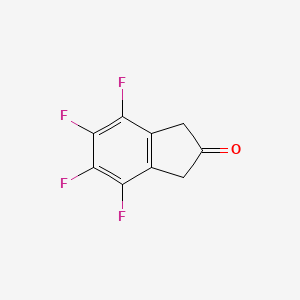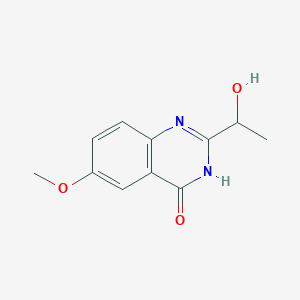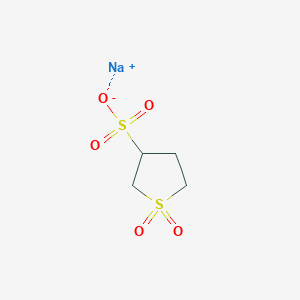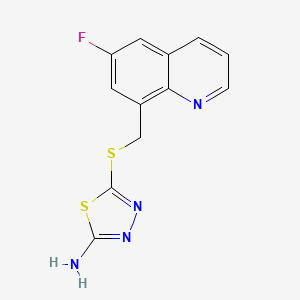
5-(((6-Fluoroquinolin-8-yl)methyl)thio)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(((6-Fluoroquinolin-8-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a compound that features a quinoline ring substituted with a fluorine atom at the 6-position and a thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((6-Fluoroquinolin-8-yl)methyl)thio)-1,3,4-thiadiazol-2-amine typically involves multiple steps. One common route starts with the preparation of 6-fluoroquinoline, which is then functionalized to introduce the thiadiazole moiety. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-(((6-Fluoroquinolin-8-yl)methyl)thio)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the quinoline ring or the thiadiazole ring.
Substitution: The fluorine atom on the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution of the fluorine atom can introduce various functional groups onto the quinoline ring.
Aplicaciones Científicas De Investigación
5-(((6-Fluoroquinolin-8-yl)methyl)thio)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a probe for studying biological processes due to its unique structure.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 5-(((6-Fluoroquinolin-8-yl)methyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function, while the thiadiazole ring can interact with proteins, inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoroquinoline: Shares the quinoline ring structure but lacks the thiadiazole moiety.
1,3,4-Thiadiazole: Contains the thiadiazole ring but lacks the quinoline structure.
Fluoroquinolones: A class of antibiotics that also feature a fluorine-substituted quinoline ring.
Uniqueness
5-(((6-Fluoroquinolin-8-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is unique due to the combination of the quinoline and thiadiazole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H9FN4S2 |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
5-[(6-fluoroquinolin-8-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C12H9FN4S2/c13-9-4-7-2-1-3-15-10(7)8(5-9)6-18-12-17-16-11(14)19-12/h1-5H,6H2,(H2,14,16) |
Clave InChI |
UYNGQVZLRONFAN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=CC(=C2N=C1)CSC3=NN=C(S3)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


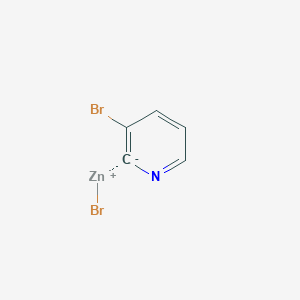
![N-benzyl-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14889340.png)
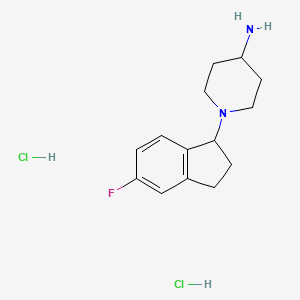
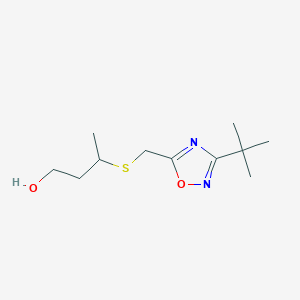
![2-[(Diethylamino)methyl]phenylZinc bromide](/img/structure/B14889364.png)
![6-Azaspiro[4.5]decane-7,9-dione](/img/structure/B14889368.png)
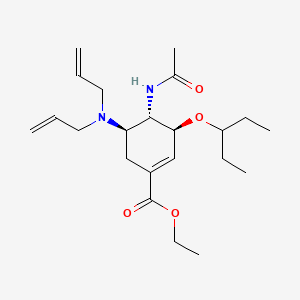
![(2E)-2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14889375.png)
![3-[(3'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889383.png)
